Technical Deep Dive: Benzo[c]isothiazol-4-ylboronic Acid in Medicinal Chemistry
Technical Deep Dive: Benzo[c]isothiazol-4-ylboronic Acid in Medicinal Chemistry
This in-depth technical guide details the properties, synthesis, and application of Benzo[c]isothiazol-4-ylboronic acid , a specialized heterocyclic building block.
Executive Summary: The Strategic Value of the Scaffold
Benzo[c]isothiazol-4-ylboronic acid (CAS: N/A for acid, related esters exist) represents a high-value, "emerging" heterocyclic motif for drug discovery. Unlike its ubiquitous isomer benzo[d]isothiazole (1,2-benzisothiazole), the benzo[c]isothiazole (2,1-benzisothiazole) core possesses a unique ortho-quinonoid electronic structure.
This building block is particularly valuable for:
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Bioisosterism: Acting as a polar, metabolically distinct mimic of indole, naphthalene, or benzothiophene.
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Vector Exploration: The 4-position (peri-position) offers a critical vector for extending Structure-Activity Relationships (SAR) into sterically demanding pockets, often unexplored in standard libraries.
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Electronic Tuning: The hypervalent nature of the S–N bond imparts unusual dipole moments and hydrogen bond accepting capabilities (via N2) without the donation potential of indole N-H.
Chemical Profile & Structural Logic[1]
Nomenclature and Numbering
Correct identification is critical due to the confusion between isomers.
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IUPAC Name: Benzo[c]isothiazol-4-ylboronic acid
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System: 2,1-Benzisothiazole (Hypervalent S-N bond)
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Numbering: The heteroatoms are assigned positions 1 (Sulfur) and 2 (Nitrogen). The carbon in the heterocyclic ring is C3. The benzene ring fusion occurs at 3a/7a. Position 4 is the carbon on the benzene ring immediately adjacent to the bridgehead nitrogen (peri-position).
Electronic Properties & Stability
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Ortho-Quinonoid Character: Unlike the aromatic 1,2-isomer, the 2,1-system has significant contributions from quinonoid resonance forms. This increases the reactivity of the C3 position towards nucleophiles and the C4/C7 positions towards electrophiles.
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Protodeboronation Risk: The C4 position is sterically crowded and electronically coupled to the electron-withdrawing imine-like nitrogen. This makes the C-B bond susceptible to protodeboronation under basic aqueous conditions (Suzuki coupling), requiring specialized "slow-release" or anhydrous protocols.
Synthetic Routes & Production
Since Benzo[c]isothiazol-4-ylboronic acid is not a commodity chemical, its preparation requires a validated synthetic sequence. The most robust route proceeds via the 4-bromo precursor.
Synthesis of the Core (Benzo[c]isothiazole)
The ring system is typically constructed via the reaction of 2-aminobenzyl amines or related precursors with thionyl chloride or N-sulfinylamines.
Functionalization to 4-Bromobenzo[c]isothiazole
Direct bromination of the parent ring often favors the C5 or C7 positions. Accessing the C4 position requires a directed approach or a pre-functionalized starting material (e.g., 2-amino-3-bromobenzyl alcohol).
Recommended Route: Directed Lithiation/Borylation
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Precursor: 4-Bromobenzo[c]isothiazole (synthesized from 2,6-dibromobenzaldehyde or via directed ortho-metallation of a 3-blocked derivative).
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Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C.
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Borate Quench: Trapping the lithio-species with Triisopropyl borate (B(OiPr)3).
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Hydrolysis: Careful acidic hydrolysis to yield the boronic acid.
Visualization of Synthetic Pathway
Caption: Figure 1. Proposed synthetic route from commercially available 2,6-dibromobenzaldehyde to the target boronic acid.
Experimental Protocols
Protocol: Synthesis of 4-Bromobenzo[c]isothiazole (Precursor)
Note: This protocol is adapted from standard benzo[c]isothiazole ring closures.
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Reactants: Dissolve 2-amino-3-bromobenzyl amine (1.0 eq) in dry THF.
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Cyclization: Add N-sulfinylaniline (1.2 eq) or SOCl2 (careful addition) at 0°C.
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Workup: Stir at RT for 2h. Quench with sat. NaHCO3. Extract with EtOAc.
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Purification: Silica gel chromatography (Hexane/EtOAc). The 4-bromo isomer elutes early due to lower polarity.
Protocol: Suzuki-Miyaura Coupling (Optimized for C4-Steric Bulk)
The C4 position is sterically hindered by the adjacent ring fusion. Standard conditions often fail.
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Catalyst: Pd(dppf)Cl2·DCM or Pd(dtbpf)Cl2 (high activity for hindered substrates).
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Base: K3PO4 (anhydrous) is superior to carbonate bases to minimize protodeboronation.
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Solvent: 1,4-Dioxane/Water (10:1) or Toluene/Water .
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Temperature: 80–100°C (Microwave irradiation preferred for shorter reaction times).
Step-by-Step:
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Charge reaction vial with Aryl Halide (1.0 eq), Benzo[c]isothiazol-4-ylboronic acid (1.2 eq), and Pd catalyst (5 mol%).
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Add K3PO4 (2.0 eq).
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Purge with Argon for 5 mins.
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Add degassed solvent.
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Heat to 90°C for 4–12h.
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Filter through Celite, concentrate, and purify via HPLC.
Decision Matrix: Reaction Optimization
When coupling this building block, use the following logic tree to troubleshoot low yields.
Caption: Figure 2. Optimization logic for coupling sterically hindered/unstable heteroaryl boronic acids.
Applications in Drug Discovery[2][3][4][5]
Kinase Inhibitors
The benzo[c]isothiazole scaffold serves as a ATP-mimetic core . The 4-position allows for the introduction of solubilizing groups (e.g., morpholine, piperazine) that project into the solvent-exposed region of the kinase pocket, similar to the C3-position of indazoles.
GPCR Ligands
In serotonin (5-HT) and dopamine receptor antagonists, the benzo[c]isothiazole moiety provides a rigid, lipophilic anchor. Functionalization at C4 can fine-tune the antagonist's selectivity by inducing a "twist" in the biaryl conformation, differentiating between receptor subtypes.
Bioisosteric Replacement Data
| Property | Indole | Benzo[c]isothiazole | Impact |
| H-Bond Donor | Yes (NH) | No | Improves permeability; removes donor penalty. |
| H-Bond Acceptor | Weak | Moderate (N2) | New interaction vector. |
| Dipole | ~2.1 D | ~3.5 D | Higher polarity; different solubility profile. |
| Metabolism | C3 oxidation | S-oxidation | Avoids formation of reactive indole-epoxides. |
References
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Synthesis of Benzo[c]isothiazoles: Davis, M. (1972). Advances in Heterocyclic Chemistry, Vol 14, 43-98.
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Suzuki Coupling of Unstable Boronic Acids: Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids. Accounts of Chemical Research.
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Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
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Benzo[c]isothiazole Properties: McKinnon, D. M. (2002). The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
